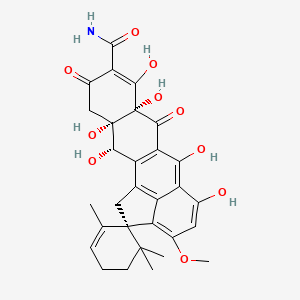

![molecular formula C16H12F5N3O B611773 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 2137047-43-7](/img/structure/B611773.png)

3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

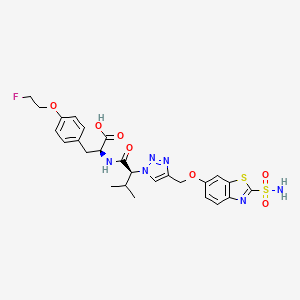

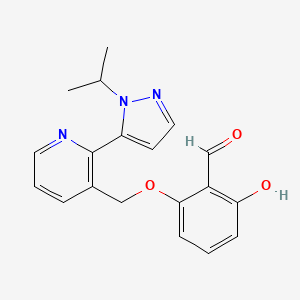

The compound “3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .

Synthesis Analysis

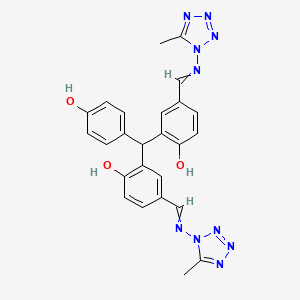

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a copper-catalyzed approach has been used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

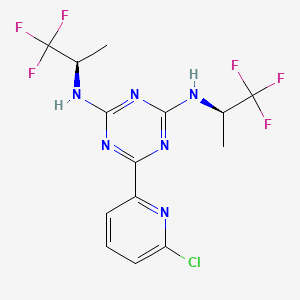

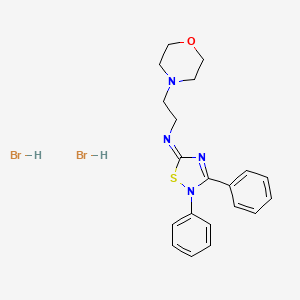

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds . This reaction has been used in the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .Scientific Research Applications

Anticancer Activities : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their effectiveness against cancer cell lines. Studies have demonstrated their potential as anticancer agents due to their ability to inhibit cell proliferation (Liu et al., 2016).

Anti-inflammatory and Anticancer Properties : Novel pyrazolo[1,5-a]pyrimidine analogs synthesized using ultrasound irradiation assisted by KHSO4 in aqueous media have shown promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

Efficient Synthesis Methods : A novel two-step synthesis of trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate has been developed, providing an efficient way to create fluorinated pyrazolo[1,5-a]pyrimidines of biological interest (Jismy et al., 2018).

Synthesis and Biological Evaluation : Another study focused on the synthesis and antitumor activities research of pyrazolo pyrimidine derivatives. These compounds displayed good antitumor activities, contributing to the development of new anticancer drugs (Xin, 2012).

Applications in Fluorophores : Pyrazolo[1,5-a]pyrimidines have been used as intermediates for the preparation of functional fluorophores. These compounds exhibit significant fluorescence and could be used as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Novel Fluorinated Derivatives : The synthesis of novel fluorinated pyrido[2′,3′:3,4] pyrazolo[1,5-a] pyrimidines has been reported, showcasing the versatility of pyrazolo[1,5-a]pyrimidine compounds in creating new fluorinated derivatives (Krishnaiah & Narsaiah, 2001).

Cytotoxicity Studies : Research has been conducted on the synthesis, characterization, and cytotoxicity of new pyrazolo[1,5-a]pyrimidine derivatives, with findings showing that these compounds possess significant cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Discovery of Selective Inhibitors : A series of novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated, leading to the discovery of selective inhibitors of JAK1 JH2 pseudokinase and VPS34, indicating potential therapeutic applications (Singleton et al., 2019).

Mechanism of Action

Future Directions

The future directions of pyrazolo[1,5-a]pyrimidines research involve the development of new synthetic routes and the study of its multiple applications . The use of this coupling reaction in medicinal chemistry represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification .

properties

IUPAC Name |

3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZCKAQIIPSDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

Q & A

Q1: How does 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interact with the mGlu7 receptor, and what are the downstream effects?

A: 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as VU6005649, acts as a positive allosteric modulator (PAM) of the mGlu7 receptor []. Unlike orthosteric agonists like glutamate or L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) which bind to the primary glutamate binding site, PAMs like VU6005649 bind to a distinct allosteric site on the receptor. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. Although the exact binding site of VU6005649 on mGlu7 remains to be fully characterized, this interaction ultimately results in amplified activation of G-proteins and subsequent intracellular signaling cascades [].

Q2: Are there differences in how VU6005649 interacts with mGlu7 compared to other PAMs or agonists?

A: Research indicates that while VU6005649 and other mGlu7 PAMs share a similar mechanism of action, they might exhibit subtle differences in their maximal potentiation levels depending on whether glutamate or L-AP4 is used as the agonist []. This suggests that the conformational changes induced by different PAMs, including VU6005649, might influence the receptor's sensitivity to different agonists. Further investigation is needed to fully elucidate these nuances and their implications for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.